Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate
Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a structurally complex heterocyclic compound featuring a fused polycyclic core. Key structural elements include:
- Cyclopenta[b]pyrazolo[4,3-e]pyridine backbone: A tricyclic system combining pyrazole and pyridine rings fused to a cyclopentane ring, contributing to rigidity and planar aromaticity.
- Thiophen-2-yl group: A sulfur-containing aromatic heterocycle that may influence electronic properties and binding interactions.
- Methyl ester moiety: A common functional group in prodrugs or intermediates, offering hydrolytic stability and synthetic versatility.
Properties
IUPAC Name |
methyl 4-(1,1-dioxothiolan-3-yl)-6-thiophen-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-19(23)15-12-4-2-5-13(12)20-18-16(15)17(14-6-3-8-27-14)21-22(18)11-7-9-28(24,25)10-11/h3,6,8,11H,2,4-5,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLOQWXCESPTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NN(C2=NC3=C1CCC3)C4CCS(=O)(=O)C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a complex organic compound that exhibits a variety of biological activities. Its unique structure includes multiple functional groups that contribute to its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and interactions with biological targets.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 351.39 g/mol. It features a tetrahydrothiophene moiety and a pyrazolo[4,3-e]pyridine core, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.39 g/mol |
| Density | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines by targeting specific enzymes involved in cell cycle regulation and apoptosis.
Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It appears to modulate ion channels involved in neuronal excitability and may protect against oxidative stress-induced neuronal damage.
Research Findings:
A recent publication reported that this compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in cancer progression.
- Ion Channel Modulation: It affects ion channels that play critical roles in neuronal signaling.
Table 2: Biological Targets and Mechanisms
| Target | Mechanism of Action |
|---|---|
| Cancer Cell Enzymes | Inhibition of proliferation |
| Ion Channels | Modulation of excitability |
| Oxidative Stress Markers | Reduction through antioxidant pathways |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Fused tricyclic systems (e.g., cyclopenta[b]pyrazolo[4,3-e]pyridine) offer greater conformational rigidity compared to bicyclic cores (e.g., tetrahydropyridine or imidazopyridine), which may influence binding affinity in biological contexts .
Spectroscopic Data Comparison
Insights :
- The target’s sulfone group would produce distinct ¹³C NMR signals near δ 110–120 for SO₂ carbons and IR stretches at ~1300–1150 cm⁻¹, aligning with sulfone-containing analogs .
- Thiophene protons in the target (δ 7.0–7.5) resemble those in (δ 7.2–7.4) but differ in substitution position (2- vs. 3-thiophenyl) .
Critical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
